cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester
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Overview
Description
cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is known for its unique bicyclic structure, which includes two oxygen atoms within the ring system. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate diols or epoxides in the presence of a strong acid or base . The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with the necessary apparatus for handling and synthesizing complex organic molecules . The production process may involve multiple steps, including purification and characterization, to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
cis,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester: Lacks the cis configuration, leading to different chemical properties.
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
81056-10-2 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl (1S,7R)-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(10)8-6-3-11-5-12-4-7(6)8/h6-8H,2-5H2,1H3/t6-,7+,8? |
InChI Key |
OWIYPKUIIQGCMK-DHBOJHSNSA-N |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1COCOC2 |
Canonical SMILES |
CCOC(=O)C1C2C1COCOC2 |
Origin of Product |
United States |
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